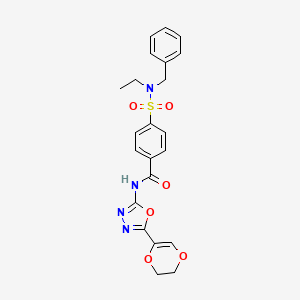

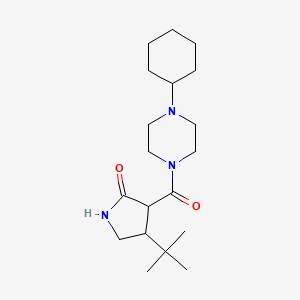

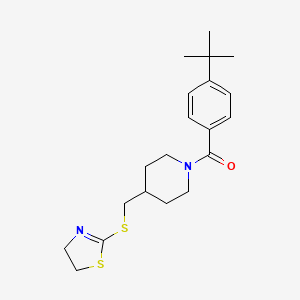

![molecular formula C17H17N3O2 B2983968 4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide CAS No. 868970-77-8](/img/structure/B2983968.png)

4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring fused to a pyridine ring . The 1H and 13C NMR spectrum of a similar compound has been reported .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .科学的研究の応用

Synthesis and Biological Activity Exploration

One key area of application involves the synthesis of novel compounds with potential biological activities. For instance, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored, demonstrating analgesic and anti-inflammatory activities. These compounds, including those with methoxy and methyl substituents, were identified as potent cyclooxygenase-1/2 (COX-1/2) inhibitors, showcasing significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antisecretory and H+/K+-ATPase Inhibition

Another significant application is in the development of H+/K+-ATPase inhibitors , which are crucial for gastric acid secretion control. Studies on benzimidazole sulfoxides have focused on achieving a balance between potency and stability under physiological conditions, leading to compounds that rapidly rearrange at low pH to active forms, exemplifying a strategic approach to designing antisecretory drugs (Ife et al., 1989).

Synthesis of Radiopharmaceutical Precursors

The compound and its analogues have been used in the synthesis of radiopharmaceutical precursors . For example, a high-yield synthesis method for (S)-BZM and (S)-IBZM, precursors for (S)-123I-IBZM, a radiopharmaceutical, has been developed, demonstrating the compound's utility in preparing materials for medical imaging and diagnostics (Bobeldijk et al., 1990).

Heparanase Inhibition for Cancer Therapy

Compounds structurally related to "4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide" have been investigated as heparanase inhibitors , which are promising targets for cancer therapy. Novel benzamide derivatives have demonstrated good inhibitory activity, highlighting the potential of these compounds in developing new therapeutic agents (Xu et al., 2006).

Complexation Properties and Lanthanides Interaction

Research has also focused on the complexation properties of related compounds with lanthanides, offering insights into their potential applications in separation science and technology. Such studies provide a foundation for understanding the coordination chemistry of these compounds, which could be relevant for material science and catalysis (Kobayashi et al., 2019).

作用機序

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .

Mode of Action

Based on the known actions of similar imidazo[1,2-a]pyridines, it can be inferred that this compound may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity .

Biochemical Pathways

Given the potential targets, it can be inferred that this compound may influence cell cycle regulation (via cdk inhibition), neuronal signaling (via calcium channel blocking), and neurotransmission (via gaba a receptor modulation) .

Result of Action

Based on the potential targets and modes of action, it can be inferred that this compound may have effects such as cell cycle arrest (via cdk inhibition), altered neuronal excitability (via calcium channel blocking), and modified neurotransmission (via gaba a receptor modulation) .

Safety and Hazards

特性

IUPAC Name |

4-methoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-12-7-8-20-11-14(19-16(20)9-12)10-18-17(21)13-3-5-15(22-2)6-4-13/h3-9,11H,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVFMTOBRIJHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

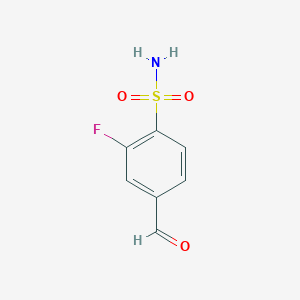

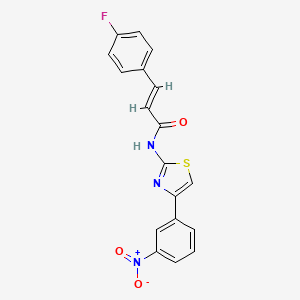

![Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983893.png)

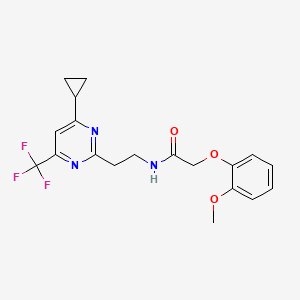

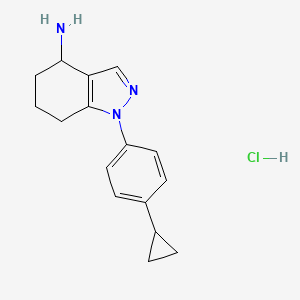

![6-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2983899.png)

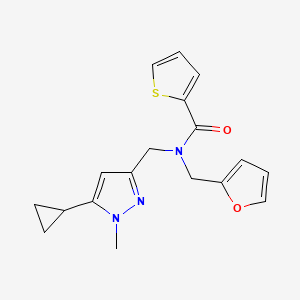

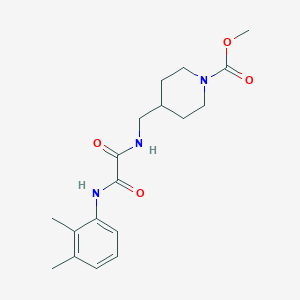

![N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2983901.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2983907.png)